FURFURYLAMINE, alpha-METHYL-N-(2-OXAZOLINYL)-

Description

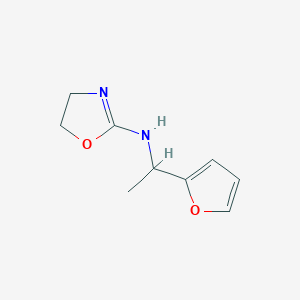

Furfurylamine, alpha-methyl-N-(2-oxazolinyl)-, is a chemically modified derivative of furfurylamine, characterized by the introduction of an alpha-methyl group and a 2-oxazolinyl substituent. The oxazoline ring, a five-membered heterocycle containing oxygen and nitrogen, enhances its utility in polymerization processes and as a precursor for high-performance materials .

Furfurylamine derivatives are widely studied for their role in synthesizing benzoxazine resins, which exhibit exceptional thermal resistance, low moisture absorption, and high char yields upon pyrolysis. The alpha-methyl group in this compound likely improves steric hindrance, affecting crosslinking efficiency and thermal degradation behavior compared to unmodified furfurylamine .

Properties

CAS No. |

63956-94-5 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

N-[1-(furan-2-yl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C9H12N2O2/c1-7(8-3-2-5-12-8)11-9-10-4-6-13-9/h2-3,5,7H,4,6H2,1H3,(H,10,11) |

InChI Key |

MAXMHZNOZRNGOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CO1)NC2=NCCO2 |

Origin of Product |

United States |

Preparation Methods

Synthesis from Furfural

Furfurylamine is commonly synthesized from furfural, a biomass-derived aldehyde obtained from agricultural byproducts. The synthesis typically proceeds via the intermediate furfuryloxime, which is then reduced to furfurylamine. Several methods have been developed, including zinc-mediated reductions and one-pot syntheses.

Zinc-Mediated Reduction Methods

Two main zinc-based reduction systems are reported:

| Method | Reagents & Conditions | Yield (%) | Purity (NMR) | Notes |

|---|---|---|---|---|

| Zn/HCl system | Furfuryloxime (2g), HCl (6.0M), zinc dust, room temp, 2 h | 96 | >95% | Followed by ammonia and NaOH treatment |

| Zn/NH4Cl system | Furfuryloxime (2g), NH4Cl, zinc dust, ZnCl2, 60°C, 15 min | 99 | >95% | Aqueous medium, filtration of insolubles |

These methods provide high yields and purity of furfurylamine without further purification steps, highlighting their efficiency and eco-friendliness.

One-Pot Synthesis Approach

A one-pot synthesis combines oxime formation and reduction in a single reaction vessel, minimizing steps and waste:

- Furfural is reacted with hydroxylammonium chloride and sodium carbonate in water to form furfuryloxime.

- Zinc dust and ammonium chloride are then added directly to reduce the oxime to furfurylamine.

- This method achieves yields up to 98%, with reduced unit operations and effluent generation.

This approach is advantageous for industrial scalability and sustainability.

Formation of the Oxazoline Ring

General Synthetic Route to 2-Oxazoline Rings

The oxazoline ring in Furfurylamine, alpha-Methyl-N-(2-Oxazolinyl)- is typically formed by cyclization of 2-amino alcohols with carboxylic acid derivatives. The common synthetic strategy involves:

- Preparation of a 2-amino alcohol, often by reduction of an amino acid.

- Reaction with acyl chlorides (generated in situ by thionyl chloride or oxalyl chloride) under anhydrous conditions.

- Intramolecular cyclization to form the 2-oxazoline ring, usually at room temperature.

This method is well-established and follows Baldwin’s rules for ring closure.

Specifics for Alpha-Methyl-N-(2-Oxazolinyl) Substitution

For the alpha-methyl substitution on the oxazoline ring, amino alcohols bearing a methyl group at the alpha position are employed. The cyclization conditions are carefully controlled to minimize byproduct formation and optimize yield. Catalysts or dehydrating agents may be used to enhance reaction rates and selectivity.

Synthesis of Furfurylamine, alpha-Methyl-N-(2-Oxazolinyl)-

Stepwise Synthesis Outline

| Step | Reaction Type | Starting Material(s) | Conditions & Reagents | Outcome |

|---|---|---|---|---|

| 1 | Furfural to Furfurylamine | Furfural | Hydroxylammonium chloride, Na2CO3, Zn/NH4Cl, aqueous, 60°C | Furfurylamine with >95% purity and high yield |

| 2 | Amino alcohol preparation | Reduction of amino acid or direct synthesis | Reducing agents, controlled temperature | 2-Amino-1-methyl-alkanol intermediate |

| 3 | Oxazoline ring formation | 2-Amino alcohol + acyl chloride | SOCl2 or oxalyl chloride, anhydrous, room temp | Cyclization to alpha-Methyl-N-(2-Oxazolinyl) ring |

| 4 | Coupling with furfurylamine | Furfurylamine + oxazoline precursor | Catalysts or dehydrating agents, reflux or room temp | Final compound: Furfurylamine, alpha-Methyl-N-(2-Oxazolinyl)- |

Reaction Conditions and Optimization

- Temperature control is crucial, especially during oxazoline ring closure, to prevent ring opening or side reactions.

- Use of anhydrous conditions during acyl chloride formation and cyclization prevents hydrolysis.

- Catalysts such as Lewis acids or dehydrating agents can improve yields and reduce reaction times.

- Purification typically involves recrystallization or chromatographic techniques to achieve high purity.

Research Findings and Comparative Analysis

Yield and Purity

| Preparation Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Zn/NH4Cl reduction (furfurylamine) | 99 | >95 | High yield, aqueous medium, ecofriendly | Requires handling of zinc dust |

| One-pot synthesis | 98 | >95 | Reduced steps, less waste | Requires precise reagent addition |

| Oxazoline ring cyclization | 70-90 | >90 | Established method, mild conditions | Sensitive to moisture, side reactions possible |

Sustainability Considerations

- The use of furfural derived from biomass aligns with green chemistry principles.

- One-pot synthesis reduces solvent use and waste.

- Avoidance of precious metal catalysts in furfurylamine synthesis enhances sustainability.

- Oxazoline formation methods may require optimization to reduce hazardous reagents like thionyl chloride.

Summary Table of Preparation Methods

| Compound Stage | Methodology | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Furfurylamine | Zn/NH4Cl reduction of furfuryloxime | Furfural, hydroxylammonium chloride, Zn dust, NH4Cl | Aqueous, 60°C | 98-99 | High purity, scalable |

| Oxazoline ring synthesis | Cyclization of 2-amino alcohol with acyl chloride | 2-Amino-1-methyl-alkanol, SOCl2 or oxalyl chloride | Anhydrous, room temp | 70-90 | Requires moisture control |

| Final coupling (if separate step) | Condensation or coupling reaction | Furfurylamine, oxazoline precursor | Catalytic or reflux | Variable | Optimized for minimal byproducts |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can target the oxazoline ring, converting it to an oxazolidine ring. Sodium borohydride is a typical reducing agent used in such reactions.

Substitution: The compound can participate in substitution reactions, especially at the nitrogen atom of the oxazoline ring. Alkyl halides and acyl chlorides are common reagents for these reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Oxazolidine derivatives.

Substitution: Substituted oxazoline derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "FURFURYLAMINE, alpha-METHYL-N-(2-OXAZOLINYL)":

Basic Information

Furfurylamine, alpha-methyl-N-(2-oxazolinyl) has the PubChem CID 45695 . It has a molecular weight of 180.20 g/mol . Key identifiers include CAS number 63956-94-5, ChEMBL ID CHEMBL1967849, and DSSTox Substance ID DTXSID70981337 . Synonyms include NSC664291, 2-(alpha-Methyl-2-furfurylamino)-2-oxazoline, and N-[1-(furan-2-yl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine .

Potential Applications

While the provided search results do not offer explicit case studies or comprehensive data tables detailing the applications of "FURFURYLAMINE, alpha-METHYL-N-(2-OXAZOLINYL)," some results do point to potential areas of interest:

- Pharmaceutical Research: Several patent documents refer to related compounds with potential medicinal uses . For example, one patent discusses amide compounds with renin inhibitory activity . Another patent application describes compounds that inhibit 11-beta-hydroxysteroid dehydrogenase Type 1 enzyme, which could be relevant in treating type 2 diabetes, insulin resistance, obesity, and lipid disorders .

- Catalysis: Computational studies have explored the use of chiral rhodium catalysts in cycloaddition reactions . "FURFURYLAMINE, alpha-METHYL-N-(2-OXAZOLINYL)" or similar compounds might be relevant as ligands or building blocks in such catalytic systems.

- Polymer Chemistry: Palladium(II) catalysts are used in the stereocontrolled synthesis of CO/vinyl arene polyketones . This suggests potential applications in polymer chemistry, where "FURFURYLAMINE, alpha-METHYL-N-(2-OXAZOLINYL)" might be used as a monomer or comonomer.

Mechanism of Action

The mechanism of action of alpha-Methyl-N-(2-oxazolin-2-yl)furan-2-methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can act as a nucleophile, participating in various biochemical reactions. The furan ring can enhance the compound’s binding affinity to its target, thereby increasing its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features and functional groups of furfurylamine, alpha-methyl-N-(2-oxazolinyl)- with analogous compounds:

Thermal Stability and Char Yield

Thermogravimetric analysis (TGA) data highlight differences in thermal degradation and char residue at 800°C:

*Note: Char yield for the target compound is extrapolated based on oxazoline’s known role in stabilizing polymer networks .

Research Findings and Industrial Relevance

- Crosslinking Efficiency : The oxazoline ring in furfurylamine, alpha-methyl-N-(2-oxazolinyl)- facilitates ring-opening polymerization at elevated temperatures, leading to densely crosslinked networks. This property surpasses conventional furfurylamine-based benzoxazines, which rely on furan participation for crosslinking .

- Moisture Resistance : Unlike primary amines (e.g., unmodified furfurylamine), the secondary amine in this derivative reduces hygroscopicity, making it suitable for humid environments .

- Safety Considerations: While specific handling data for this derivative are lacking, protocols for furfurylamine (e.g., grounding containers, using non-sparking tools) apply due to structural similarities .

Biological Activity

Furfuryamine derivatives, including alpha-Methyl-N-(2-oxazolinyl) , have garnered attention for their potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various experimental models, and relevant case studies.

Chemical Structure and Properties

Furfuryamine, a derivative of furan, is characterized by its unique oxazoline moiety that contributes to its biological properties. The structural formula can be represented as follows:

Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

1. Anticancer Activity:

Research indicates that compounds based on furfuryamine exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives can inhibit cell growth in estrogen receptor-positive breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-468) cells. The mechanism involves the inhibition of key signaling pathways such as the Akt pathway, which is crucial for cell survival and proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ref 1 | MDA-MB-468 | 5.2 | EGFR inhibition |

| Ref 1 | MCF-7 | 19.3 | Hormonal receptor modulation |

| 2b | MDA-MB-468 | 4.03 | Akt phosphorylation inhibition |

| 2f | MDA-MB-468 | 2.94 | Synergistic effect with gefitinib |

2. Neuroprotective Effects:

Furfuryamine derivatives have also been investigated for their neuroprotective properties, particularly through the modulation of oxidative stress pathways. The activation of the Nrf2 signaling pathway has been noted as a critical mechanism by which these compounds exert their protective effects against neurodegenerative diseases.

Case Studies

Case Study 1: Anticancer Efficacy

In a study assessing the effects of alpha-methyl-N-(2-oxazolinyl) furfuryamine on MDA-MB-468 cells, researchers found that this compound exhibited a significantly lower GI50 value compared to traditional chemotherapeutics like gefitinib. The study concluded that this compound could serve as a promising candidate for further development in targeted cancer therapies.

Case Study 2: Neuroprotection in Alzheimer's Disease

Another notable study demonstrated that furfuryamine derivatives could induce Nrf2 signaling in astrocytes, leading to enhanced antioxidant responses. This was particularly relevant in models simulating Alzheimer's disease, where oxidative stress plays a pivotal role in neuronal damage.

Research Findings

Recent findings underscore the importance of structural modifications in enhancing the biological activity of furfuryamine derivatives. The introduction of various substituents has been shown to improve selectivity and potency against specific cancer cell lines while also providing neuroprotective benefits.

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Key Findings |

|---|---|---|

| Anticancer | High | Significant cytotoxicity in breast cancer cells |

| Neuroprotection | Moderate | Induction of Nrf2 pathway enhances antioxidant defenses |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Furfurylamine, alpha-Methyl-N-(2-Oxazolinyl)-, and how can reaction conditions be optimized?

- Methodological Guidance : Start with nucleophilic substitution or cyclocondensation reactions, using furfurylamine and oxazoline precursors. Optimize temperature (80–120°C), solvent polarity (e.g., toluene or DMF), and catalysts (e.g., Lewis acids like ZnCl₂). Monitor reaction progress via TLC or HPLC. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is advised .

Q. How should researchers characterize the structural stability of this compound under varying pH and temperature conditions?

- Methodological Guidance : Conduct accelerated stability studies:

- pH Stability : Dissolve the compound in buffered solutions (pH 3–9) and analyze degradation via HPLC-UV at 24/48/72 hours.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition points.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation using NMR .

Q. What safety protocols are critical for handling Furfurylamine derivatives in laboratory settings?

- Methodological Guidance :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Exposure Control : Use fume hoods and PPE (nitrile gloves, lab coats).

- Spill Management : Neutralize with activated carbon or vermiculite, then dispose as hazardous waste (UN 2526, Packing Group III) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the oxazoline ring in Furfurylamine derivatives for targeted pharmacological applications?

- Methodological Guidance :

- Use DFT calculations (e.g., Gaussian or ORCA) to map electron density and frontier molecular orbitals (HOMO/LUMO) of the oxazoline ring.

- Simulate nucleophilic/electrophilic attack sites with molecular docking (AutoDock Vina) against enzyme targets (e.g., fungal CYP51 analogs). Cross-validate with experimental kinetic studies .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Guidance :

- Metabolic Profiling : Use LC-MS/MS to identify metabolites in plasma/tissue homogenates. Compare with in vitro CYP450 assays.

- Solubility Correction : Adjust formulations (e.g., PEG-based nanocarriers) to improve bioavailability.

- Dose-Response Re-evaluation : Apply Hill equation modeling to reconcile potency discrepancies .

Q. How can the compound’s fungicidal mechanism be differentiated from other oxazoline-containing inhibitors (e.g., SDHIs)?

- Methodological Guidance :

- Enzyme Inhibition Assays : Measure IC₅₀ against succinate dehydrogenase (SDH) and compare with commercial SDH inhibitors (e.g., fluxapyroxad).

- Resistance Gene Screening : Use CRISPR-Cas9 to knock out fungal SdhB/C genes and assess cross-resistance patterns.

- Binding Kinetics : Perform surface plasmon resonance (SPR) to quantify binding affinity to SDH subunits .

Data Analysis & Experimental Design

Q. What statistical approaches are optimal for analyzing dose-dependent cytotoxicity in cell-based assays?

- Methodological Guidance :

- Fit data to sigmoidal curves (logistic regression) using tools like GraphPad Prism.

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.

- Report EC₅₀ values with 95% confidence intervals .

Q. How to design a robust structure-activity relationship (SAR) study for modifying the furan and oxazoline moieties?

- Methodological Guidance :

- Scaffold Variation : Synthesize analogs with substituted furans (e.g., methyl, nitro groups) and oxazoline ring expansions.

- Bioisosteric Replacement : Test thiazoline or imidazoline analogs.

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity .

Regulatory & Compliance Considerations

Q. What documentation is required for international shipping of this compound under IMDG/IATA regulations?

- Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.